molecular formula C15H13ClO3 B325567 3-Methylphenyl (4-chlorophenoxy)acetate

3-Methylphenyl (4-chlorophenoxy)acetate

Cat. No.: B325567
M. Wt: 276.71 g/mol
InChI Key: LRZBFJXJIJPANY-UHFFFAOYSA-N
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Description

Chemical Structure and Identification: 3-Methylphenyl (4-chlorophenoxy)acetate (CAS: 62095-42-5) is an ester derivative characterized by a 4-chlorophenoxy group linked to an acetate moiety, which is further substituted with a 3-methylphenyl group. Its molecular formula is C₁₅H₁₃ClO₃, with a molecular weight of 300.71 g/mol .

For example, ethyl 2-(4-chlorophenoxy)acetate—a precursor for related compounds—is synthesized via nucleophilic substitution between 4-chlorophenol and ethyl 2-chloroacetate under reflux with KI catalysis, yielding intermediates that can undergo further functionalization .

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

(3-methylphenyl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C15H13ClO3/c1-11-3-2-4-14(9-11)19-15(17)10-18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3

InChI Key

LRZBFJXJIJPANY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the phenoxy-acetate backbone but differ in substituents, leading to variations in properties:

Compound Name CAS Number Molecular Formula Substituent Modifications Molecular Weight (g/mol) Key References
3-Methylphenyl (4-chlorophenoxy)acetate 62095-42-5 C₁₅H₁₃ClO₃ 3-methylphenyl ester 300.71
4-Bromophenyl (4-chlorophenoxy)acetate 62095-46-9 C₁₄H₁₀BrClO₃ 4-bromophenyl ester 341.58
(4-Bromophenyl)methyl 2-(4-chlorophenoxy)acetate 380341-99-1 C₁₅H₁₂BrClO₃ 4-bromobenzyl ester 356.61
Cyclopentyl(4-chlorophenoxy)acetate 723758-30-3 C₁₃H₁₅ClO₃ Cyclopentyl ester 278.71
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ Ethyl ester with β-keto group 280.68
Methyl 4-chlorophenylacetate 52449-43-1 C₉H₉ClO₂ Methyl ester with 4-chlorophenyl substitution 184.62

Physical and Chemical Properties

Thermal Stability:
  • This compound: No direct data, but related lanthanide complexes decompose in three stages up to 1173 K, forming oxides .
  • Ethyl 2-(4-chlorophenoxy)acetoacetate: Likely less stable due to the β-keto group, which may undergo decarboxylation under heat .
Solubility:
  • Lanthanide 2-(4-chlorophenoxy)acetates exhibit low aqueous solubility (~10⁻⁴ mol/dm³) due to hydrophobic aromatic groups .
  • Methyl 4-chlorophenylacetate is more lipophilic (LogP ~2.5) compared to bulkier esters like 4-bromophenyl derivatives (LogP ~4.7) .

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